1-Ethyl-1-methyl-1,2-dihydroisoquinolin-3(4H)-one 1-Ethyl-1-methyl-1,2-dihydroisoquinolin-3(4H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15980326
InChI: InChI=1S/C12H15NO/c1-3-12(2)10-7-5-4-6-9(10)8-11(14)13-12/h4-7H,3,8H2,1-2H3,(H,13,14)
SMILES:
Molecular Formula: C12H15NO
Molecular Weight: 189.25 g/mol

1-Ethyl-1-methyl-1,2-dihydroisoquinolin-3(4H)-one

CAS No.:

Cat. No.: VC15980326

Molecular Formula: C12H15NO

Molecular Weight: 189.25 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-1-methyl-1,2-dihydroisoquinolin-3(4H)-one -

Specification

Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
IUPAC Name 1-ethyl-1-methyl-2,4-dihydroisoquinolin-3-one
Standard InChI InChI=1S/C12H15NO/c1-3-12(2)10-7-5-4-6-9(10)8-11(14)13-12/h4-7H,3,8H2,1-2H3,(H,13,14)
Standard InChI Key TXBLEGKARLIRFZ-UHFFFAOYSA-N
Canonical SMILES CCC1(C2=CC=CC=C2CC(=O)N1)C

Introduction

Chemical Identity and Structural Features

1-Ethyl-1-methyl-1,2-dihydroisoquinolin-3(4H)-one (systematic IUPAC name: 1-ethyl-1-methyl-3-oxo-1,2,3,4-tetrahydroisoquinoline) features a bicyclic structure comprising a benzene ring fused to a partially saturated pyridone ring. The nitrogen atom at position 1 bears both ethyl and methyl substituents, while the ketone group at position 3 introduces polarity to the molecule. The molecular formula is C₁₂H₁₅NO, with a calculated molecular weight of 189.25 g/mol. Key structural attributes include:

  • Partially saturated ring system: The 1,2-dihydro configuration reduces aromaticity in the pyridine moiety, enhancing conformational flexibility compared to fully aromatic isoquinolines .

  • N-alkyl substitutions: The ethyl and methyl groups at N1 influence steric and electronic properties, potentially modulating interactions with biological targets .

  • Ketone functionality: The 3(4H)-one group serves as a hydrogen bond acceptor, a critical feature for molecular recognition in pharmacological contexts .

Synthetic Methodologies

Castagnoli–Cushman Reaction

The Castagnoli–Cushman reaction, widely employed for synthesizing 3,4-dihydroisoquinolin-1(2H)-one derivatives, offers a viable route to the target compound. This one-pot protocol involves the cyclocondensation of homophthalic anhydride with imines generated from aldehydes and amines . For 1-Ethyl-1-methyl-1,2-dihydroisoquinolin-3(4H)-one, the reaction could proceed as follows:

  • Imine formation: Condensation of ethylmethylamine with an appropriate aldehyde (e.g., benzaldehyde) yields an imine intermediate.

  • Cyclocondensation: Reaction of the imine with homophthalic anhydride in a polar aprotic solvent (e.g., DMF) at elevated temperatures (80–100°C) induces ring closure, forming the dihydroisoquinolinone core .

  • Post-synthetic modifications: Subsequent reductions or functionalizations could adjust saturation levels or introduce additional substituents.

Table 1. Synthetic Parameters for Analogous Dihydroisoquinolinones

ParameterConditions for Analogous CompoundsReference
Reaction temperature80–120°C
CatalystNone required
Yield range45–75%
Purification methodColumn chromatography (EtOAc/hexane)

Transition Metal-Catalyzed C–H Functionalization

Rhodium(III)-catalyzed C–H alkenylation, as demonstrated for isoquinolone derivatives, presents an alternative strategy for introducing substituents post-cyclization . For instance, methoxyallene could serve as an alkenylating agent to modify the aromatic ring, though this approach may require subsequent hydrogenation to achieve the 1,2-dihydro state .

Physicochemical Properties

Table 2. Calculated Physicochemical Properties

PropertyValue (Predicted)Method of Estimation
Molecular weight189.25 g/molEmpirical formula
logP (lipophilicity)2.1 ± 0.3XLogP3
Water solubility1.2 mg/L (25°C)ALOGPS
pKa4.9 (ketone), 9.2 (tertiary amine)ChemAxon

The compound’s moderate lipophilicity (logP ~2.1) suggests adequate membrane permeability, while limited aqueous solubility may necessitate formulation adjustments for biological testing . The tertiary amine (pKa ~9.2) ensures protonation under physiological conditions, enhancing solubility in acidic environments .

CompoundMicrosomal Clₚ (mL/min/kg)Permeability (×10⁻⁶ cm/s)Brain Kpu,u
LY315420796.928.71.10
Analog 36.419.40.25
Data adapted from

Antimicrobial Activity

Dihydroisoquinolinones bearing hydrophobic substituents demonstrate efficacy against oomycetes like Pythium recalcitrans (EC₅₀ values: 14–37.7 μM) . The ethyl and methyl groups in 1-Ethyl-1-methyl-1,2-dihydroisoquinolin-3(4H)-one may enhance membrane interaction, disrupting pathogen lipid bilayers .

Comparative Analysis with Structural Analogs

1-Ethyl-1-methyl-1,2-dihydroisoquinolin-3(4H)-one shares core features with several pharmacologically active dihydroisoquinolinones:

  • LY3154207: Differs in C5 substituents (3-hydroxy-3-methylbutyl vs. ethyl/methyl) but retains critical N-alkyl and ketone groups .

  • Castagnoli–Cushman derivatives: Exhibit EC₅₀ values as low as 14 μM against plant pathogens, suggesting agrochemical potential for the target compound .

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